molecular formula C18H10 B1663964 1-Ethynylpyrene CAS No. 34993-56-1

1-Ethynylpyrene

Cat. No. B1663964
CAS RN: 34993-56-1
M. Wt: 226.3 g/mol
InChI Key: VEBUBSLYGRMOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynylpyrene is a chemical compound with the molecular formula C18H10 . It is used as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of 1-Ethynylpyrene consists of an ethynyl group attached to a pyrene molecule . The terminal acetylenic carbon atom (C18) is more negative than the internal carbon (C17) .


Chemical Reactions Analysis

1-Ethynylpyrene is an aryl acetylenic inhibitor of cytochromes P450 1A1, 1A2, and 2B1 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

1-Ethynylpyrene has a molecular weight of 226.28 . It has a density of 1.2±0.1 g/cm3, a boiling point of 410.6±14.0 °C at 760 mmHg, and a flash point of 194.9±14.2 °C .

Scientific Research Applications

DNA Hybridization Detection

1-Ethynylpyrene has been utilized as an optical label for DNA hybridization. It shows significant absorption changes when covalently attached to guanine and cytosine bases in DNA. Specifically, an absorption band around 420 nm appears exclusively in the duplex DNA, demonstrating its potential for use in molecular beacons and hybridization studies (Wagner et al., 2005).

Polymer Studies

Studies on polymers like trans- and cis-poly(1-ethynylpyrene) have been conducted to understand their thermal, optical, and electrochemical properties. Such polymers exhibit different properties based on their backbone configurations and internal stacking, influencing their potential applications in various fields (Rivera et al., 2005).

Electrosynthesis and Characterization

The electrosynthesis of oligomers containing 1-ethynylpyrene has been researched. These studies include characterization of thermal and optical properties, as well as measuring electrical conductivity in doped states. This research expands the understanding of 1-ethynylpyrene's applications in material science and electronics (Aguilar-Martínez et al., 2008).

Electronic Polarization and Charge Transfer Studies

1-Ethynylpyrene has been involved in studies aiming to tune electronic properties of pyrene by coupling it with various electron donors and acceptors. This research helps in understanding the photophysical and electrochemical characteristics, which are vital for the development of advanced electronic materials (Yang et al., 2005).

RNA Scaffold Research

1-Ethynylpyrene has been used in RNA scaffold research. It is attached to adenosine and can differentiate between single and double strands of RNA through fluorescence, which aids in the kinetic investigation of RNA hybridization and folding (Grünewald et al., 2008).

Optoelectronic Devices

1-Ethynylpyrene derivatives have been synthesized for use in optoelectronic devices. These derivatives exhibit photoluminescence that can be tuned by substitution patterns and the stateof matter, showing potential in fields like semiconductors and light-emitting devices (Diring et al., 2009).

Cytochrome P450 Inhibitors

Research on 1-ethynylpyrene has explored its role as an inhibitor of cytochromes P450, enzymes crucial in drug metabolism. This study provides insights into the structural basis of inhibition and the potential development of new pharmaceutical agents (Zhu et al., 2010).

Energy Transfer in Molecular Dyads and Triads

1-Ethynylpyrene has been incorporated into molecular dyads and triads, enabling studies on intramolecular energy transfer. These studies are significant for understanding light harvesting and solar energy conversion (Ziessel et al., 2005).

Fluorescent Sensors for Metal Ions

Compounds containing 1-ethynylpyrene linked to benzocrown ethers have been synthesized as fluorescent sensors for metal ions. This application is crucial for environmental monitoring and detecting metal contaminants (Maeda et al., 2019).

Sensing Performance of TNT

Pyrene-functional polystyrene copolymers, involving 1-ethynylpyrene, have been developed for the enhanced sensing performance of trinitrotoluene (TNT). This application is vital in security and environmental protection (Senthamizhan et al., 2015).

Safety And Hazards

The safety data sheet for 1-Ethynylpyrene indicates that it should not be used for food, drug, pesticide, or biocidal product use . It should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

1-ethynylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBUBSLYGRMOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188527
Record name 1-Ethynylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylpyrene

CAS RN

34993-56-1
Record name 1-Ethynylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethynylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34993-56-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5 g (5.28 mmol) of Dimethylhydroxymethyl-9-pyrenylacetylene and 222 mg (5.54 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 26 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.67 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to give 1-pyrenylethyne as an orange-color solid (0.69 g, yield: 58%).
Name
Dimethylhydroxymethyl-9-pyrenylacetylene
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylpyrene
Reactant of Route 2
Reactant of Route 2
1-Ethynylpyrene
Reactant of Route 3
Reactant of Route 3
1-Ethynylpyrene
Reactant of Route 4
1-Ethynylpyrene
Reactant of Route 5
Reactant of Route 5
1-Ethynylpyrene
Reactant of Route 6
Reactant of Route 6
1-Ethynylpyrene

Citations

For This Compound
708
Citations
U Förster, K Lommel, D Sauter, C Grünewald… - …, 2010 - Wiley Online Library
… In this study, we present a dual approach that utilises a 1-ethynylpyrene-modified adenine base, further referred to as PyrA (see Scheme 1). We examine the influence of hybridisation …
M Rist, N Amann… - European Journal of …, 2003 - Wiley Online Library
A range of 1‐ethynylpyrene‐modified oligonucleotides (Py−≡−dU) has been prepared by a special semi‐automated strategy using Sonogashira‐type cross‐coupling conditions in the …
G Rouillé, M Steglich, P Hemberger… - The Astrophysical …, 2019 - iopscience.iop.org
… 1-ethynylpyrene and to obtain the breakdown graph describing the dissociation of the 1-ethynylpyrene … the determination of the ionization energy of 1-ethynylpyrene at 7.391±0.005 eV. …
Number of citations: 5 iopscience.iop.org
J Barbaric, HA Wagenknecht - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
… A highly organized helical π-stacked arrangement of 1-ethynylpyrene moieties along the major groove of duplex DNA can only be achieved if more than three chromophores have …
Number of citations: 80 pubs.rsc.org
G Rouillé, SA Krasnokutski, D Fulvio… - The Astrophysical …, 2015 - iopscience.iop.org
… see below in this section), and 403 K for 1-ethynylpyrene. In order to prevent its obstruction by … In the case of 1-ethynylpyrene, however, it was necessary to finely ground the sample in a …
Number of citations: 17 iopscience.iop.org
U Förster, C Grünewald, JW Engels… - The Journal of …, 2010 - ACS Publications
… of 1-ethynylpyrene in solution; (40) however, the band is red-shifted by almost 50 nm with respect to both pyrene and 1-ethynylpyrene and … coupling of the 1-ethynylpyrene dye with the …
Number of citations: 15 pubs.acs.org
LSL Gan, AL Acebo, WL Alworth - Biochemistry, 1984 - ACS Publications
Liang-Shang L. Gan, Abelardo L. Acebo, and William L. Alworth* abstract: The preparation of 1-ethynylpyrene (EP) is described. Incubation of EP with liver microsomes in the presence …
Number of citations: 66 pubs.acs.org
E Rivera, M Aguilar-Martínez, G Terán, RF Flores… - Polymer, 2005 - Elsevier
… For this purpose, we selected poly(1-ethynylpyrene) as … 32], we reported the polymerization of 1-ethynylpyrene (EP) and … 2 Cl 2 to give a cis-cisoidal poly(1-ethynylpyrene) [16]. This dark …
Number of citations: 23 www.sciencedirect.com
P Trojanowski, J Plötner, C Grünewald… - Physical Chemistry …, 2014 - pubs.rsc.org
The photo-physical properties of 2-(1-ethynylpyrene)-adenosine (PyA), a fluorescent probe for RNA dynamics, were examined by solvation studies. The excited-state dynamics display …
Number of citations: 22 pubs.rsc.org
J Illescas, C Caicedo, G Zaragoza-Galán… - Synthetic metals, 2011 - Elsevier
… of 1-ethynylpyrene (EP), under … (1-ethynylpyrene) in function of the polyacetylene backbone configuration and the internal stacking of the pendant groups [18], [19]. Poly(1-ethynylpyrene…
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.